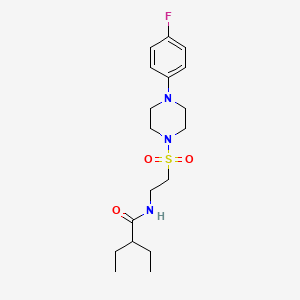

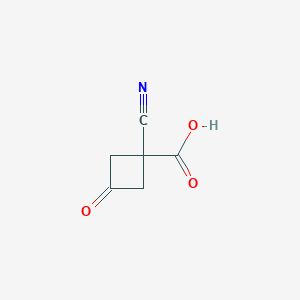

![molecular formula C16H16O4 B2742825 2-[4-(Benzyloxy)phenoxy]propanoic acid CAS No. 59058-37-6](/img/structure/B2742825.png)

2-[4-(Benzyloxy)phenoxy]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(Benzyloxy)phenoxy]propanoic acid, with the chemical formula C₁₆H₁₆O₄, is a solid compound. It is also known by its CAS number 59058-37-6. The IUPAC name for this compound is 2-[4-(benzyloxy)phenoxy]propanoic acid. Its molecular weight is 272.3 g/mol . The compound appears as a white to off-white solid.

Molecular Structure Analysis

The molecular structure of 2-[4-(Benzyloxy)phenoxy]propanoic acid consists of a propanoic acid group (CH₃CH₂COOH) attached to a phenoxy group (C₆H₅O). The benzyloxy group (C₆H₅CH₂O) is also connected to the phenoxy group. The compound’s linear formula is C₁₆H₁₆O₄, and its SMILES notation is CC(C(=O)O)Oc1ccc(cc1)OCc2ccccc2 .Safety and Hazards

- Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .

Applications De Recherche Scientifique

Renewable Building Block in Material Science

Phloretic acid (PA), a phenolic compound related to 2-[4-(Benzyloxy)phenoxy]propanoic acid, is explored as a renewable building block in material science. It enhances the reactivity of molecules towards benzoxazine (Bz) ring formation, offering an alternative to phenol. PA reacts with molecules like ethylene glycol and polyethylene glycol via solvent-free Fischer esterification, leading to bio-based benzoxazine end-capped molecules. These materials have thermal and thermo-mechanical properties suitable for a wide range of applications, demonstrating PA's potential as a sustainable alternative in material science (Trejo-Machin et al., 2017).

Influence on Muscle Chloride Channel Conductance

2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, structurally related to 2-[4-(Benzyloxy)phenoxy]propanoic acid, are known to block chloride membrane conductance in rat striated muscle. The introduction of a second aryloxy moiety in the side-chain affects the biological activity, influencing muscle chloride channel conductance (Carbonara et al., 2001).

Antibacterial Activities

Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibit antibacterial activities against various bacteria. The (S)-configuration-substituted phenoxyl side chain on position 2 of propanoic acid, similar to 2-[4-(Benzyloxy)phenoxy]propanoic acid, shows significant antibacterial activity against Gram-negative and Gram-positive bacteria (Zhang et al., 2011).

Application in Weed Control

Compounds like fenoxaprop, structurally related to 2-[4-(Benzyloxy)phenoxy]propanoic acid, have been evaluated as postemergence treatments for controlling weeds in various crops. Their effectiveness in controlling weeds like johnsongrass in cotton demonstrates their potential as selective herbicides (Carter & Keeley, 1987).

Environmental Concerns and Recovery Strategies

2-(4-(Benzyloxy)phenoxy) acetic acid, a phenoxycarboxylic acid related to 2-[4-(Benzyloxy)phenoxy]propanoic acid, has been studied for the recovery of rare earths from industrial wastewater. The extraction-precipitation strategy using this compound showed high efficiency, lower energy consumption, and a simple process, highlighting its potential for large-scale applications in environmental recovery and management (Ni et al., 2020).

Propriétés

IUPAC Name |

2-(4-phenylmethoxyphenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-12(16(17)18)20-15-9-7-14(8-10-15)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPBADOREFXKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)

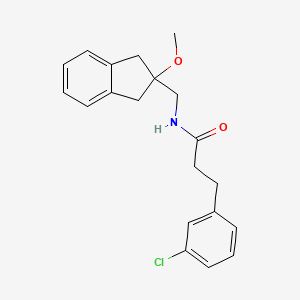

![N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2742744.png)

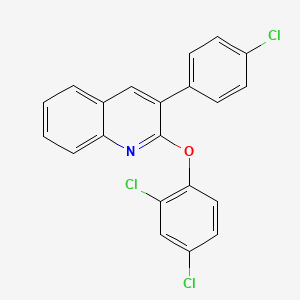

![N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742747.png)

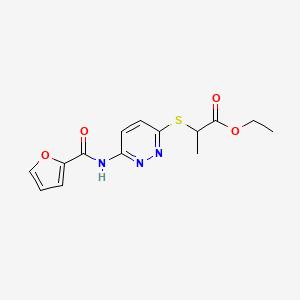

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2742748.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2742752.png)

![8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2742753.png)

![1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2742764.png)

![6-Tert-butyl-2-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2742765.png)